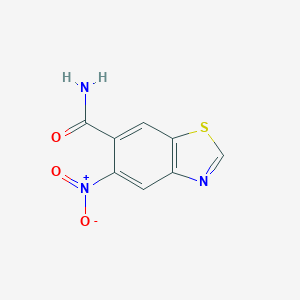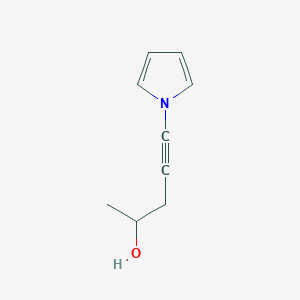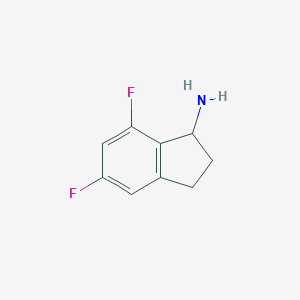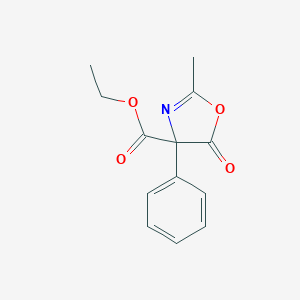
5-Ethoxy-3-ethyl-3-propionyl-1,2,4-trioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethoxy-3-ethyl-3-propionyl-1,2,4-trioxolane is a synthetic compound with potential applications in scientific research. It belongs to the class of trioxolanes, which are cyclic peroxides known for their antimalarial and anticancer properties.
Mécanisme D'action
The mechanism of action of 5-Ethoxy-3-ethyl-3-propionyl-1,2,4-trioxolane is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) within cells. These ROS can damage cellular components such as DNA and proteins, leading to cell death.
Biochemical and Physiological Effects:
Studies have shown that 5-Ethoxy-3-ethyl-3-propionyl-1,2,4-trioxolane can induce apoptosis (programmed cell death) in cancer cells, and inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria. It has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 5-Ethoxy-3-ethyl-3-propionyl-1,2,4-trioxolane is its potential as a lead compound for the development of new drugs. Its synthetic accessibility and demonstrated biological activity make it an attractive starting point for further optimization. However, its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent. Additionally, its potential toxicity and side effects must be carefully evaluated.
Orientations Futures
There are several potential directions for future research on 5-Ethoxy-3-ethyl-3-propionyl-1,2,4-trioxolane. These include:
1. Further investigation of its mechanism of action, to better understand how it induces cell death and inhibits parasite growth.
2. Optimization of its structure to improve its potency and selectivity.
3. Evaluation of its toxicity and side effects, to determine its safety for use in humans.
4. Development of new drugs based on 5-Ethoxy-3-ethyl-3-propionyl-1,2,4-trioxolane, for the treatment of malaria and cancer.
5. Investigation of its potential as an anti-inflammatory agent, and its use in the treatment of inflammatory diseases.
Conclusion:
In conclusion, 5-Ethoxy-3-ethyl-3-propionyl-1,2,4-trioxolane is a synthetic compound with potential applications in scientific research. Its antimalarial and anticancer properties make it a promising candidate for the development of new drugs, but further research is needed to fully understand its mechanism of action and evaluate its safety and efficacy.
Méthodes De Synthèse
The synthesis of 5-Ethoxy-3-ethyl-3-propionyl-1,2,4-trioxolane involves the reaction of ethyl propionate with hydrogen peroxide in the presence of a catalyst such as tungsten oxide. The reaction proceeds through a series of steps, including the formation of a peroxy acid intermediate, which then reacts with ethyl propionate to form the trioxolane.
Applications De Recherche Scientifique
5-Ethoxy-3-ethyl-3-propionyl-1,2,4-trioxolane has potential applications in scientific research, particularly in the fields of medicinal chemistry and pharmacology. It has been shown to have antimalarial and anticancer properties, making it a promising candidate for the development of new drugs to treat these diseases.
Propriétés
Numéro CAS |
194021-99-3 |
|---|---|
Formule moléculaire |
C9H16O5 |
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
1-(5-ethoxy-3-ethyl-1,2,4-trioxolan-3-yl)propan-1-one |
InChI |
InChI=1S/C9H16O5/c1-4-7(10)9(5-2)12-8(11-6-3)13-14-9/h8H,4-6H2,1-3H3 |
Clé InChI |
QVAZMARWDVIJKK-UHFFFAOYSA-N |
SMILES |
CCC(=O)C1(OC(OO1)OCC)CC |
SMILES canonique |
CCC(=O)C1(OC(OO1)OCC)CC |
Synonymes |
1-Propanone,1-(5-ethoxy-3-ethyl-1,2,4-trioxolan-3-yl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-(2-hydroxyethyl)benzo[d]thiazole-2(3H)-thione](/img/structure/B67482.png)
![Methyl 4-[3-(dimethylamino)propoxy]benzoate](/img/structure/B67486.png)


![[2,2'-Bipyridin]-6-amine](/img/structure/B67492.png)


![Propanoic acid, 2-methyl-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]-](/img/structure/B67496.png)




![3-Oxabicyclo[3.1.0]hexane-6-carboxylicacid,2,4-dioxo-,(1alpha,5alpha,6alpha)-(9CI)](/img/structure/B67507.png)